1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene is a halogenated aromatic compound with the molecular formula C48H27Br3. This compound is known for its unique structure, which includes three bromophenyl groups attached to a central benzene ring through ethynyl linkages. It is often used in the synthesis of covalent organic frameworks (COFs) and other advanced materials .
Vorbereitungsmethoden
The synthesis of 1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-tribromobenzene and 4-bromophenylacetylene.
Reaction Conditions: The reaction is carried out under Sonogashira coupling conditions, which involve a palladium catalyst, copper iodide as a co-catalyst, and an amine base such as triethylamine.
Industrial Production: For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene involves its ability to form stable covalent bonds with other molecules. This property makes it an excellent building block for constructing complex molecular architectures. The ethynyl groups provide sites for further functionalization, allowing for the creation of diverse molecular structures .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene can be compared with other similar compounds, such as:
1,3,5-Tris(4-bromophenyl)benzene: This compound lacks the ethynyl linkages and is used primarily in the synthesis of simpler aromatic frameworks.
1,3,5-Tris(4-ethynylphenyl)benzene: This compound has ethynyl groups but lacks the bromine atoms, making it less versatile for certain substitution reactions.
1,3,5-Tris(4-iodophenyl)benzene: The presence of iodine atoms makes this compound more reactive in certain coupling reactions compared to its brominated counterpart.
Eigenschaften
Molekularformel |
C48H27Br3 |
---|---|
Molekulargewicht |
843.4 g/mol |
IUPAC-Name |
1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene |
InChI |
InChI=1S/C48H27Br3/c49-46-25-13-37(14-26-46)4-1-34-7-19-40(20-8-34)43-31-44(41-21-9-35(10-22-41)2-5-38-15-27-47(50)28-16-38)33-45(32-43)42-23-11-36(12-24-42)3-6-39-17-29-48(51)30-18-39/h7-33H |
InChI-Schlüssel |
GTXRCVRDHYMUFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)Br)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.